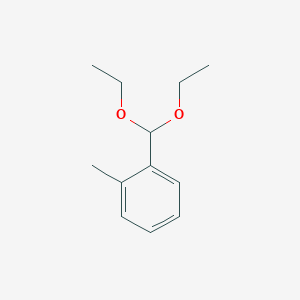
Dysprosium--manganese (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium–manganese (1/2) is a heterotrimetallic compound that includes dysprosium and manganese ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium–manganese (1/2) can be synthesized through a series of reactions involving the coordination of dysprosium and manganese ions with specific ligands. One common method involves the use of salicylhydroximate ligands to form a 12-metallacrown-4 framework. The synthesis typically involves the following steps:
- Dissolution of manganese salts and salicylhydroximate ligands in a suitable solvent.
- Addition of dysprosium salts to the solution.
- Stirring the mixture under controlled temperature and pH conditions to promote the formation of the metallacrown structure.
- Isolation and purification of the resulting compound through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of dysprosium–manganese (1/2) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium–manganese (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium(III) oxide and manganese oxides.
Reduction: Reduction reactions can convert the metal ions to lower oxidation states.
Substitution: Ligands in the metallacrown structure can be substituted with other ligands, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrazine.
Substituting ligands: Various halogenated benzoates, such as fluorobenzoate and chlorobenzoate.
Major Products Formed
The major products formed from these reactions include dysprosium(III) oxide, manganese oxides, and substituted metallacrown compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Dysprosium–manganese (1/2) has a wide range of scientific research applications, including:
Materials Science: Used in the development of molecular magnets and luminescent materials.
Catalysis: Acts as a catalyst in various chemical reactions.
Magnetic Resonance Imaging (MRI): Potential use as a contrast agent due to its magnetic properties.
Quantum Computing: Investigated for its potential in quantum information storage and molecular spintronics .
Wirkmechanismus
The mechanism by which dysprosium–manganese (1/2) exerts its effects involves the interaction of its metal ions with specific molecular targets. For example, in MRI applications, the dysprosium and manganese ions influence the relaxation times of nearby protons, enhancing image contrast. In catalysis, the metal ions facilitate the formation and breaking of chemical bonds, accelerating reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dysprosium–manganese–sodium 12-metallacrown-4 compounds: These compounds have similar structures but include sodium ions.
Dysprosium carbonate: Another dysprosium-containing compound with different chemical properties.
Dysprosium sulfate: A water-soluble dysprosium compound used in various applications
Uniqueness
Dysprosium–manganese (1/2) is unique due to its specific metallacrown structure, which allows for fine-tuning of its properties through ligand substitution. This versatility makes it suitable for a wide range of applications, from catalysis to advanced materials .
Eigenschaften
CAS-Nummer |
12019-86-2 |
|---|---|
Molekularformel |
DyMn2 |
Molekulargewicht |
272.376 g/mol |
IUPAC-Name |
dysprosium;manganese |
InChI |
InChI=1S/Dy.2Mn |
InChI-Schlüssel |
KFIZAROSIZBGQG-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


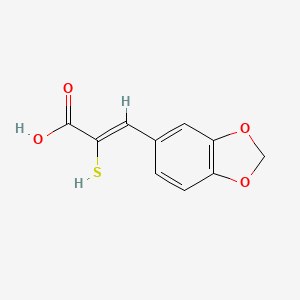
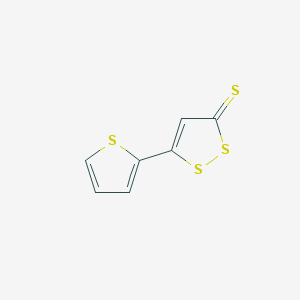

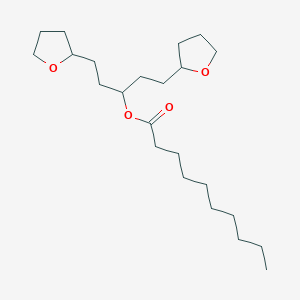
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
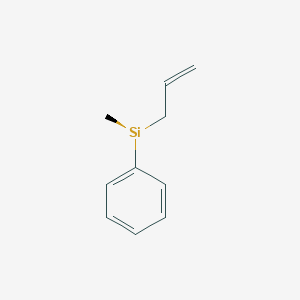
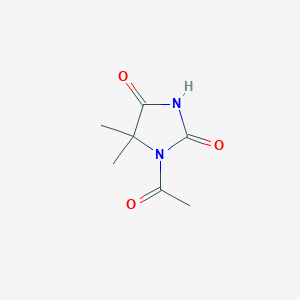
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
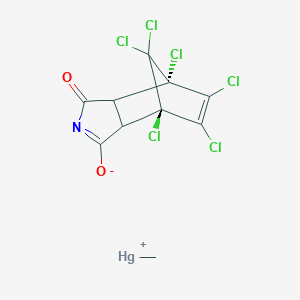
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)

![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)

